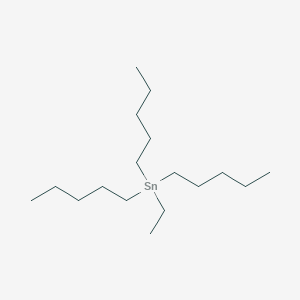
Ethyltripentyltin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyltripentyltin is an organotin compound with the molecular formula ( \text{C}{17}\text{H}{38}\text{Sn} ). Organotin compounds are characterized by the presence of tin atoms bonded to carbon atoms. This compound is a member of the trialkyltin family, which is known for its diverse applications in various fields, including organic synthesis and industrial processes.
準備方法
Synthetic Routes and Reaction Conditions: Ethyltripentyltin can be synthesized through the reaction of tripentyltin chloride with ethylmagnesium bromide in an anhydrous ether solution. The reaction typically proceeds as follows: [ \text{(C}5\text{H}{11})_3\text{SnCl} + \text{C}_2\text{H}_5\text{MgBr} \rightarrow \text{(C}5\text{H}{11})_3\text{SnC}_2\text{H}_5 + \text{MgBrCl} ]
Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors and stringent control of reaction conditions to ensure high yield and purity. The process typically includes:
Reactant Preparation: Purification of tripentyltin chloride and ethylmagnesium bromide.
Reaction: Conducting the reaction under an inert atmosphere to prevent oxidation.
Purification: Distillation or recrystallization to obtain pure this compound.
化学反応の分析
Types of Reactions: Ethyltripentyltin undergoes various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form tin oxides.
Reduction: Reaction with reducing agents to form lower oxidation state tin compounds.
Substitution: Reaction with nucleophiles to replace the ethyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenated compounds or organolithium reagents under inert atmosphere.
Major Products:
Oxidation: Tin oxides and corresponding organic by-products.
Reduction: Lower oxidation state tin compounds and corresponding organic by-products.
Substitution: New organotin compounds with different functional groups.
科学的研究の応用
Ethyltripentyltin has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis to introduce tin-containing groups into molecules.
Biology: Studied for its potential effects on biological systems, including its role as an enzyme inhibitor.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of polymers, coatings, and other materials due to its unique chemical properties.
作用機序
Ethyltripentyltin can be compared with other trialkyltin compounds, such as:
Triphenyltin: Known for its use as a pesticide and antifouling agent.
Tributyltin: Widely used in marine antifouling paints but restricted due to environmental concerns.
Trimethyltin: Studied for its neurotoxic effects and potential use in neuroscience research.
Uniqueness: this compound is unique due to its specific alkyl groups, which confer distinct chemical and biological properties. Its ethyl group makes it more reactive in certain substitution reactions compared to other trialkyltin compounds.
類似化合物との比較
- Triphenyltin
- Tributyltin
- Trimethyltin
Ethyltripentyltin’s unique combination of reactivity and biological activity makes it a valuable compound for research and industrial applications
特性
IUPAC Name |
ethyl(tripentyl)stannane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C5H11.C2H5.Sn/c3*1-3-5-4-2;1-2;/h3*1,3-5H2,2H3;1H2,2H3; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDWMCYFKJSPKDI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC[Sn](CC)(CCCCC)CCCCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H38Sn |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
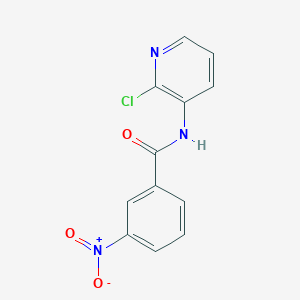
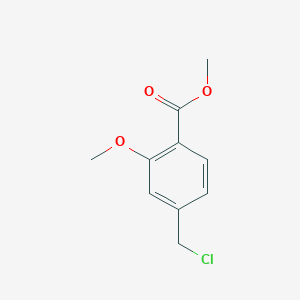
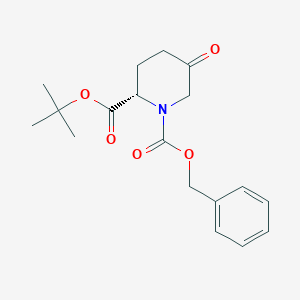
![4-Fluoro-2-(methylthio)benzo[d]thiazole](/img/structure/B174653.png)
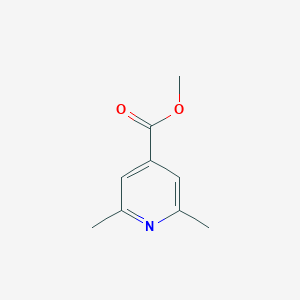
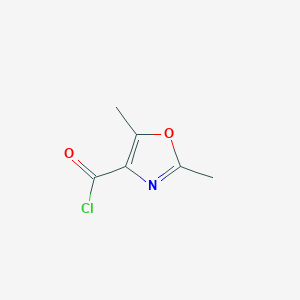
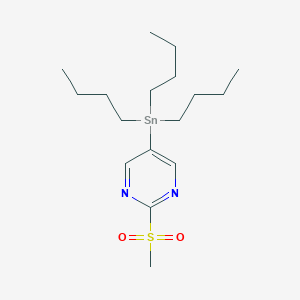

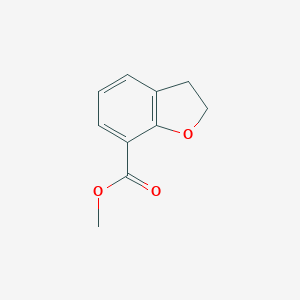
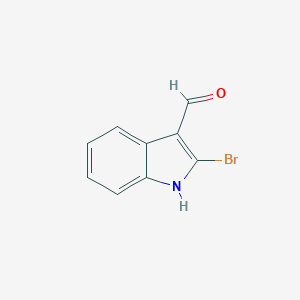
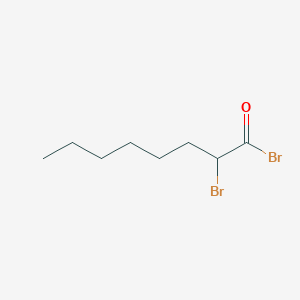


![1-(4-Methoxyphenyl)-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B174673.png)
